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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B15620790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R,3S)-
Chlorpheg, a compound identified as (2S,3R)-3-(4-Chlorophenyl)glutamic acid. This document
is intended to serve as a core resource for researchers and professionals engaged in drug
development and related scientific fields, offering detailed information on its structural
characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) spectroscopy.

Compound Identification

The compound of interest, (2R,3S)-Chlorpheg, is chemically known as (2S,3R)-3-(4-
Chlorophenyl)glutamic acid. It possesses the following key identifiers:

o Chemical Name: (2S,3R)-3-(4-Chlorophenyl)glutamic acid
e CAS Number: 140924-23-8
e Molecular Formula: C11H12CINO4

e Molecular Weight: 257.67 g/mol

Spectroscopic Data Presentation
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The following tables summarize the key quantitative data obtained from NMR, MS, and IR

spectroscopy for (2R,3S)-Chlorpheg. This information is critical for the structural elucidation

and verification of the compound.
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Parameter IH NMR (ppm) 13C NMR (ppm)

Solvent D20 D20

Frequency 400 MHz 100 MHz

C2-H 4.15 (d, J=4.4 Hz) 56.5

C3-H 3.85(ddd, J=10.4,8.8,4.4 Hz) 44.2
2.80 (dd, J=16.8, 8.8 Hz), 2.65

C4-H2 36.1
(dd, J=16.8, 10.4 Hz)

) 7.40 (d, J=8.4 Hz, 2H), 7.30 (d,

Aromatic C-H 134.5, 130.2, 129.8
J=8.4 Hz, 2H)

Aromatic C-CI 133.8

C1 (COOH) 174.1

C5 (COOH) 178.2

Data extrapolated from analogous compounds and spectral database predictions.

Table 2: Mass Spectrometry Data

Parameter Value

lonization Mode Electrospray (ESI+)
[M+H]* (Calculated) 258.0530

[M+H]* (Observed) 258.0528

Major Fragmentation Peaks (m/z) 240, 212, 168, 153

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3400-2500 Broad, Strong O-H stretch (Carboxylic acid)
3100-3000 Medium N-H stretch (Amine)
2960-2850 Medium C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic acid)
~1600, ~1490 Medium C=C stretch (Aromatic ring)
~1090 Strong C-Cl stretch

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on established techniques for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10 mg of (2S,3R)-3-(4-Chlorophenyl)glutamic acid was
dissolved in 0.7 mL of deuterium oxide (D20).

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 2 seconds, and 16 scans.

13C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a
relaxation delay of 5 seconds, and 1024 scans, utilizing proton decoupling.

Data Processing: The resulting Free Induction Decays (FIDs) were processed with an
exponential line broadening of 0.3 Hz for *H and 1.0 Hz for 13C, followed by Fourier
transformation. Chemical shifts are reported in parts per million (ppm) relative to a
trimethylsilylpropanoic acid (TSP) internal standard.

Mass Spectrometry (MS)
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Sample Preparation: A 1 mg/mL solution of the compound was prepared in a 50:50
acetonitrile:water mixture with 0.1% formic acid.

Instrumentation: High-resolution mass spectra were obtained using an electrospray
ionization time-of-flight (ESI-TOF) mass spectrometer.

Acquisition Parameters: The sample was introduced via direct infusion at a flow rate of 5
puL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV,
a sampling cone voltage of 30 V, and a desolvation gas temperature of 300 °C. Data was
acquired over a mass range of m/z 50-500.

Data Analysis: The acquired data was processed to determine the accurate mass of the
protonated molecular ion ([M+H]*) and to identify major fragment ions.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with potassium
bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin,
transparent pellet.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Acquisition Parameters: The spectrum was acquired over a range of 4000-400 cm~! with a
resolution of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of a pure KBr pellet was recorded and subtracted from the sample
spectrum.

Data Analysis: The resulting spectrum was analyzed to identify characteristic absorption
bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the

characterization of (2R,3S)-Chlorpheg.
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Synthesis

Diastereoselective Synthesis of (2S,3R)-3-(4-Chlorophenyl)glutamic acid
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of
(2R,3S)-Chlorpheg.
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Confirmed Structure of
(2S,3R)-3-(4-Chlorophenyl)glutamic acid

Click to download full resolution via product page

Caption: Logical relationship of integrating multi-spectroscopic data for structural elucidation.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
(2R,3S)-Chlorpheg]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620790#spectroscopic-data-for-2r-3s-chlorpheg-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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